4-(3,4-Dihydroxyphenyl)butan-2-one 4-(3,4-Dihydroxyphenyl)butan-2-one 4-(3, 4-Dihydroxyphenyl)butan-2-one belongs to the class of organic compounds known as catechols. Catechols are compounds containing a 1, 2-benzenediol moiety. 4-(3, 4-Dihydroxyphenyl)butan-2-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 61152-62-3
VCID: VC20755988
InChI: InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3
SMILES: CC(=O)CCC1=CC(=C(C=C1)O)O
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol

4-(3,4-Dihydroxyphenyl)butan-2-one

CAS No.: 61152-62-3

Cat. No.: VC20755988

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4-Dihydroxyphenyl)butan-2-one - 61152-62-3

CAS No. 61152-62-3
Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
IUPAC Name 4-(3,4-dihydroxyphenyl)butan-2-one
Standard InChI InChI=1S/C10H12O3/c1-7(11)2-3-8-4-5-9(12)10(13)6-8/h4-6,12-13H,2-3H2,1H3
Standard InChI Key QIZQZQCADPIVCI-UHFFFAOYSA-N
SMILES CC(=O)CCC1=CC(=C(C=C1)O)O
Canonical SMILES CC(=O)CCC1=CC(=C(C=C1)O)O
Appearance Oil

Chemical Structure and Properties

Molecular Identification

4-(3,4-Dihydroxyphenyl)butan-2-one is characterized by a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol . The compound is registered under CAS number 61152-62-3 . Its SMILES notation is represented as CC(=O)CCc1ccc(O)c(O)c1, which describes a structure consisting of a dihydroxyphenyl group linked to a butanone chain .

Physical and Chemical Characteristics

The compound exhibits several notable physical and chemical properties that influence its behavior in various systems. These properties are summarized in the following table:

PropertyValue
Density1.2±0.1 g/cm³
Boiling Point349.4±27.0 °C at 760 mmHg
Flash Point179.3±20.2 °C
LogP0.33
Vapor Pressure0.0±0.8 mmHg at 25°C
Index of Refraction1.569

These physical properties indicate that 4-(3,4-Dihydroxyphenyl)butan-2-one is a relatively stable compound with a high boiling point and low vapor pressure at room temperature . The LogP value of 0.33 suggests moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Natural Sources and Occurrence

Plant-Based Sources

4-(3,4-Dihydroxyphenyl)butan-2-one occurs naturally in various plant species, with raspberries being a primary natural source. The compound has also been identified as a natural product from Taxus yunnanensis, a species of yew native to certain regions of China . Its presence in plant tissues suggests ecological roles that may include defense mechanisms or signaling functions.

Microbial Production

Interestingly, 4-(3,4-Dihydroxyphenyl)butan-2-one has been isolated from the bacterial subspecies Lactobacillus plantarum subsp. argentoratensis . This discovery indicates that the compound may be produced through microbial metabolism, opening possibilities for biotechnological production methods. The presence of this compound in microbial systems suggests potential roles in bacterial physiology or ecological interactions.

Synthesis Methods

Chemical Synthesis Routes

Multiple synthetic pathways can be employed to produce 4-(3,4-Dihydroxyphenyl)butan-2-one. Chemical synthesis typically involves the condensation of phenolic compounds with ketones or aldehydes under appropriate reaction conditions. These processes often require careful control of temperature, pH, and catalyst concentrations to achieve optimal yields and purity.

Bioconversion Processes

Recent advances in biotechnology have enabled the development of bioconversion methods for producing 4-(3,4-Dihydroxyphenyl)butan-2-one. These approaches utilize microbial or enzymatic systems to convert precursor compounds into the desired product. The bioconversion route often offers advantages over traditional chemical synthesis, including milder reaction conditions, higher specificity, and reduced environmental impact.

Industrial Production Methods

In industrial settings, the production of 4-(3,4-Dihydroxyphenyl)butan-2-one frequently employs microbial fermentation techniques . This methodology aligns with growing interests in sustainable manufacturing processes. The isolation of the compound from Lactobacillus plantarum subsp. argentoratensis suggests that this bacterial strain could potentially be utilized for large-scale bioproduction, offering an environmentally friendly alternative to synthetic methods.

Biological Activities

Antioxidant Properties

4-(3,4-Dihydroxyphenyl)butan-2-one demonstrates significant antioxidant activity, which is largely attributed to its dihydroxyphenyl structure . The catechol moiety (3,4-dihydroxyphenyl group) enables the compound to neutralize free radicals through electron donation. This antioxidant capability may protect biological molecules from oxidative damage, potentially contributing to its various biological effects.

Anti-inflammatory Effects

Research has indicated that 4-(3,4-Dihydroxyphenyl)butan-2-one possesses anti-inflammatory properties . A study by Le TT et al. demonstrated that phenolic compounds, including 4-(3,4-Dihydroxyphenyl)butan-2-one, isolated from Alnus sibirica stems fermented by Lactobacillus plantarum subsp. argentoratensis exhibited significant anti-inflammatory activities . These findings suggest potential applications in treating inflammatory conditions.

Metabolic Pathways and Transformations

Metabolic Fate in Biological Systems

When introduced into biological systems, 4-(3,4-Dihydroxyphenyl)butan-2-one undergoes various metabolic transformations. Research indicates that the compound can be metabolized to 4-(3,4-Dihydroxyphenyl)butan-2-ol, suggesting reduction of the ketone group . The metabolic pathway also involves other transformations, resulting in a variety of metabolites with potentially different biological activities.

Quantitative Metabolite Analysis

A metabolic study revealed varying concentrations of 4-(3,4-Dihydroxyphenyl)butan-2-one across different biological samples. The reported concentrations were 1.7 ± 0.9, 2.5 ± 0.6, and 8.2 (6.8, 9.6) in different systems, indicating variable metabolism or production depending on the biological context . Similarly, the alcohol derivative 4-(3,4-Dihydroxyphenyl)butan-2-ol was detected at concentrations of 0.5 ± 0.2, 1.3 ± 0.7, and 4.8 (4.3, 5.2), suggesting a metabolic relationship between these compounds.

Current Research Trends

Fermentation and Biotransformation Studies

Recent research has focused on the production and modification of 4-(3,4-Dihydroxyphenyl)butan-2-one through fermentation processes. Studies investigating phenolic compounds from Alnus sibirica stems fermented by Lactobacillus plantarum subsp. argentoratensis have highlighted the potential of fermentation to enhance the production and bioactivity of this compound . This approach aligns with growing interest in sustainable and "green" production methods.

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